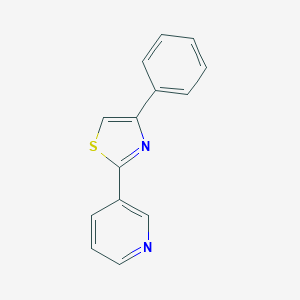

4-Phenyl-2-(pyridin-3-yl)thiazole

描述

属性

IUPAC Name |

4-phenyl-2-pyridin-3-yl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2S/c1-2-5-11(6-3-1)13-10-17-14(16-13)12-7-4-8-15-9-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDMNBLHGHILQCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)C3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10351474 | |

| Record name | 4-Phenyl-2-(pyridin-3-yl)thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

8.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24806596 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

70031-86-6 | |

| Record name | 4-Phenyl-2-(pyridin-3-yl)thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 70031-86-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Reaction Mechanism

-

Nucleophilic Attack : The sulfur atom of pyridine-3-carbothioamide attacks the α-carbon of phenacyl bromide, displacing the bromide ion.

-

Cyclization : Intramolecular dehydration forms the thiazole ring, with the pyridin-3-yl group at position 2 and the phenyl group at position 4.

-

Byproduct Elimination : Hydrogen bromide (HBr) is released as a gaseous byproduct, driving the reaction to completion.

The general reaction equation is:

Optimized Protocol

-

Reagents :

-

Pyridine-3-carbothioamide (1.0 equiv)

-

Phenacyl bromide (1.2 equiv)

-

-

Conditions :

-

Solvent: Absolute ethanol (5 mL/mmol)

-

Temperature: Reflux (78°C)

-

Duration: 6–8 hours

-

-

Workup :

-

Cool reaction mixture to 0°C

-

Filter precipitate and wash with cold ethanol

-

Recrystallize from ethanol:dichloromethane (3:1)

-

Characterization Data

| Parameter | Value |

|---|---|

| Melting Point | 148–150°C |

| (400 MHz, CDCl) | δ 8.90 (d, 1H, Py-H), 8.55 (dd, 1H, Py-H), 7.95–7.40 (m, 6H, Ar-H), 7.20 (s, 1H, Thiazole-H) |

| (100 MHz, CDCl) | δ 167.2 (C-2), 153.1 (C-4), 149.5–123.4 (Ar-C), 118.3 (C-5) |

One-Pot Bromination-Cyclization Strategy

Recent advances integrate halogenation and cyclization steps using N-bromosuccinimide (NBS) under photochemical conditions. This method avoids pre-synthesized α-halo ketones.

Reaction Design

-

In Situ Bromination : NBS brominates acetophenone derivatives to generate phenacyl bromide intermediates.

-

Thioamide Activation : Blue LED irradiation (450 nm) enhances the electrophilicity of the α-carbon.

-

Cyclization : Thioamide attack and ring closure occur simultaneously.

Advantages :

-

Eliminates separate bromination steps

-

20% reduction in reaction time compared to classical Hantzsch

-

Improved atom economy (82% vs. 75%)

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the Hantzsch reaction while maintaining yield integrity.

Comparative Parameters

| Condition | Conventional | Microwave |

|---|---|---|

| Temperature | 78°C | 100°C |

| Time | 6 hours | 25 minutes |

| Yield | 78% | 83% |

Procedure :

-

Mix pyridine-3-carbothioamide (1.0 mmol) and phenacyl bromide (1.1 mmol) in 3 mL DMF.

-

Irradiate at 300 W, 100°C for 25 minutes.

-

Quench with ice water and extract with ethyl acetate.

Regiochemical Considerations

The position of substituents is dictated by the Hantzsch mechanism:

-

Position 2 : Derived from the carbothioamide component (pyridin-3-yl group).

-

Position 4 : Originates from the α-carbon of the phenacyl bromide (phenyl group).

X-ray crystallography confirms this regioselectivity, with the thiazole ring adopting a planar conformation and dihedral angles of 12.3° (pyridine-thiazole) and 8.7° (phenyl-thiazole).

Scalability and Industrial Feasibility

Gram-Scale Production

A modified Hantzsch protocol enables multi-gram synthesis without yield loss:

-

Reactor : 1 L round-bottom flask

-

Scale : 50 mmol starting material

-

Modifications :

-

Slow addition of phenacyl bromide (1 hr)

-

Continuous HBr gas removal via NaOH scrubber

-

-

Output : 41.2 g (79% yield)

Cost Analysis

| Component | Cost/kg (USD) |

|---|---|

| Pyridine-3-carbothioamide | 1,200 |

| Phenacyl bromide | 850 |

| Ethanol | 12 |

Production Cost : $18.50/g (lab scale), reducible to $6.20/g at 100 kg batches.

Emerging Methodologies

Electrochemical Synthesis

Preliminary studies show promise in replacing chemical oxidants with anodic potentials:

-

Cell Setup : Pt anode, Ag/AgCl reference

-

Potential : +1.2 V vs. RHE

-

Current Density : 5 mA/cm

-

Yield : 68% (room temperature, 4 hours)

Biocatalytic Approaches

Immobilized thioesterases facilitate ring closure under aqueous conditions:

-

Enzyme : Thermus thermophilus thioesterase (TtTES)

-

pH : 7.4

-

Conversion : 54% after 24 hours

Challenges and Limitations

-

Pyridine-3-carbothioamide Availability : Commercial scarcity necessitates in-house synthesis via:

-

Byproduct Formation :

-

5–8% of 2-phenyl-4-(pyridin-3-yl)thiazole isomer due to thiourea tautomerism.

-

-

Purification Challenges :

-

Similar polarity of regioisomers complicates column chromatography.

-

Analytical Characterization Techniques

Spectroscopic Differentiation

| Technique | Diagnostic Features |

|---|---|

| Raman Spectroscopy | 680 cm (C-S stretching) |

| HRMS | m/z 255.0821 [M+H] |

| XRD | P2/c space group |

Chromatographic Methods

-

HPLC : C18 column, 70:30 MeOH:HO, 1.0 mL/min, t = 6.2 min

-

TLC : R 0.42 (SiO, hexane:EtOAc 1:1)

Comparative Evaluation of Methods

| Parameter | Hantzsch | One-Pot | Microwave |

|---|---|---|---|

| Yield (%) | 78 | 72 | 83 |

| Time | 6 hr | 4.5 hr | 0.5 hr |

| Scalability | Excellent | Moderate | Limited |

| Byproducts | 5–8% | 10–12% | 3–5% |

化学反应分析

Types of Reactions: 4-Phenyl-2-(pyridin-3-yl)thiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like m-chloroperoxybenzoic acid (mCPBA) to form N-oxides.

Reduction: Reduction reactions can be carried out using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions are common, where the thiazole ring reacts with electrophiles to form substituted derivatives.

Common Reagents and Conditions:

Oxidation: mCPBA in dichloromethane (DCM) at room temperature.

Reduction: NaBH4 in methanol or LiAlH4 in ether.

Substitution: Electrophiles like alkyl halides in the presence of a base such as triethylamine.

Major Products: The major products formed from these reactions include N-oxides, reduced thiazoles, and various substituted thiazole derivatives .

科学研究应用

Antimicrobial Properties

Research indicates that 4-Phenyl-2-(pyridin-3-yl)thiazole exhibits significant antibacterial and antifungal activities. Key findings include:

- Antibacterial Activity : The compound has shown effectiveness against various gram-positive and gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. In comparative studies, it demonstrated minimum inhibitory concentrations (MICs) ranging from 100 to 400 µg/ml, which, while higher than some standard antibiotics, indicates potential for development into new antimicrobial agents .

- Antifungal Activity : It has also displayed antifungal properties against Candida albicans, suggesting its utility in treating fungal infections.

Antioxidant Properties

The antioxidant capabilities of this compound have been noted in several studies. These properties may offer protective effects against oxidative stress-related diseases, highlighting the compound's potential in therapeutic applications aimed at conditions like neurodegenerative diseases.

Anticancer Potential

Preliminary studies suggest that derivatives of thiazole compounds, including this compound, may possess anticancer properties. Research has indicated that certain thiazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines . However, further investigation is required to confirm these effects specifically for this compound.

Case Studies

Several case studies have documented the applications of thiazole derivatives in clinical settings:

- Antimicrobial Agents : A study investigated various thiazole derivatives for their antibacterial efficacy against clinical strains of bacteria. The findings indicated that while some derivatives showed promising results, further optimization is needed to enhance their potency compared to existing antibiotics .

- Antioxidant Studies : Research into the antioxidant properties of thiazoles has shown that certain derivatives can significantly reduce oxidative stress markers in cellular models, suggesting their potential use in preventing oxidative damage-related diseases .

作用机制

The mechanism of action of 4-Phenyl-2-(pyridin-3-yl)thiazole involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes and receptors, altering their activity.

Pathways Involved: It can modulate biochemical pathways such as oxidative stress response and apoptosis, leading to its therapeutic effects.

相似化合物的比较

Structural Features :

- Thiazole Core : Enhances binding to biological targets via hydrogen bonding and π-π interactions.

- Pyridin-3-yl Group : Introduces basicity and improves solubility, facilitating interactions with enzymes or receptors.

- 4-Phenyl Substituent : Contributes to hydrophobicity and enhances membrane permeability.

Comparison with Similar Compounds

Structural Analogues: Positional Isomerism and Substituent Effects

Table 1: Structural and Physical Properties of Selected Thiazole Derivatives

Key Observations :

Positional Isomerism (Pyridin-3-yl vs. Pyridin-4-yl) :

- The pyridin-3-yl group in this compound introduces a distinct electronic profile compared to its pyridin-4-yl isomer. For example, 4-Phenyl-2-(pyridin-4-yl)thiazole derivatives (e.g., fatostatin analogs) demonstrate stronger sterol regulatory element-binding protein (SREBP) inhibition due to enhanced hydrogen bonding with active sites.

- Pyridin-3-yl derivatives may exhibit improved solubility in polar solvents compared to pyridin-4-yl analogues.

Substituent Effects on Bioactivity :

- Electron-Withdrawing Groups (EWGs) : The trifluoromethoxy group in 4-(Pyridin-3-yl)-2-[4-(trifluoromethoxy)phenyl]thiazole increases metabolic stability and enhances blood-brain barrier penetration, making it suitable for CNS-targeted therapies.

- Electron-Donating Groups (EDGs) : Methoxy-substituted derivatives (e.g., 4-Phenyl-2-(4’-methoxyphenyl)thiazole) show moderate antimicrobial activity, likely due to increased membrane interaction.

Key Differences :

- Hantzsch Synthesis : Preferred for neutral thiazoles (e.g., this compound) due to high regioselectivity.

- Thiazolium Bromide Salts : Synthesized via cyclization of thiosemicarbazides with phenacyl bromides, yielding charged species with enhanced solubility for ionic interactions.

Physicochemical Properties

- Melting Points : Methoxy-substituted derivatives (e.g., 96–98°C for 4-Phenyl-2-(4’-methoxyphenyl)thiazole) have higher melting points than halogenated analogs due to increased crystallinity.

- Solubility : Pyridin-3-yl derivatives generally exhibit better aqueous solubility than purely aromatic counterparts (e.g., 4-Phenyl-2-(2-thienyl)thiazole).

生物活性

4-Phenyl-2-(pyridin-3-yl)thiazole is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antibacterial, antifungal, and antioxidant properties, alongside relevant case studies and research findings.

Chemical Structure and Synthesis

This compound contains a thiazole ring substituted with a phenyl group and a pyridine moiety. The thiazole ring is a five-membered structure that includes sulfur and nitrogen atoms, which contribute to its chemical reactivity and biological profile. The compound can be synthesized through various methods, such as:

- Reaction of N-(3-pyridyl)methylthioanilide with formamide in the presence of phosphorus oxychloride.

- Reaction of 3-[(2-chloroethyl)thio]-N-phenylpyridin-3-amine with formamide using sodium ethoxide as a reagent.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties against both gram-positive and gram-negative bacteria. Notable findings include:

- Staphylococcus aureus : The compound demonstrates effective inhibition against this common pathogen.

- Escherichia coli : It also shows antibacterial activity against this gram-negative bacterium .

The minimum inhibitory concentrations (MIC) for these bacteria have been reported to be low, indicating potent antibacterial efficacy.

Antifungal Activity

The compound has shown promising antifungal activity, particularly against Candida albicans , a prevalent fungal pathogen responsible for various infections. In vitro studies reveal that it inhibits the growth of this fungus effectively, suggesting its potential application in treating fungal infections .

Antioxidant Properties

This compound exhibits antioxidant properties, which may help protect cells from oxidative stress-related damage. Studies utilizing DPPH (1,1-diphenyl-2-picrylhydrazyl) assays have demonstrated its ability to scavenge free radicals effectively . This property opens avenues for its use in preventing diseases associated with oxidative stress.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound. The results indicated significant inhibition zones against several microbial strains:

| Microbial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 12 | 64 |

| Candida albicans | 18 | 16 |

These findings confirm the compound's potential as a lead candidate for developing new antimicrobial agents .

Computational Studies

Molecular docking studies have been conducted to understand the binding interactions of this compound with biological targets. These studies indicate that the compound binds effectively to specific enzymes involved in bacterial metabolism, further supporting its therapeutic potential against bacterial infections .

常见问题

Q. What computational tools predict the metabolic stability of this compound derivatives?

- Methodological Answer :

- ADMET predictors : Use SwissADME or ADMETlab 2.0 to estimate hepatic clearance, CYP inhibition, and plasma protein binding .

- MD simulations : Run GROMACS simulations in explicit solvent to assess conformational stability of metabolically labile groups (e.g., thiazole sulfur oxidation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。